molecular formula C18H26Si2 B13867291 2,2'-bis(trimethylsilyl)-1,1'-Biphenyl

2,2'-bis(trimethylsilyl)-1,1'-Biphenyl

Cat. No.: B13867291
M. Wt: 298.6 g/mol
InChI Key: LTGFVUAEKNUQOR-UHFFFAOYSA-N
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Description

2,2'-bis(trimethylsilyl)-1,1'-Biphenyl is a sophisticated organosilicon building block specifically designed for advanced research applications in organic synthesis and materials science. This compound features two trimethylsilyl groups positioned at the ortho positions of the biphenyl core, a structure that confers unique steric and electronic properties. The biphenyl scaffold is a fundamental motif in synthetic chemistry, notable for its role in natural products, pharmaceuticals, and as a precursor for chiral ligands . The introduction of trimethylsilyl groups significantly enhances the utility of this scaffold, making it a versatile intermediate for further functionalization. The primary research value of this compound lies in its application as a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming carbon-carbon bonds . The trimethylsilyl groups can serve as protected sites for subsequent transformation into reactive functional groups like boronic acids or halides, or they can be utilized directly in ipso-substitution reactions to create complex molecular architectures. Furthermore, the steric bulk of the ortho-substituted trimethylsilyl groups can promote atropisomerism, where the restricted rotation around the biaryl axis creates stable chiral conformers that are valuable in the development of asymmetric catalysts and chiral materials . In materials science, this silylated biphenyl derivative serves as a critical building block for the synthesis of organic electronic materials. Its extended aromatic system, modified with silicon-containing groups, can be incorporated into polymers and small molecules for use in organic light-emitting diodes (OLEDs) and liquid crystal displays . The trimethylsilyl acetylene moiety, in related compounds, has demonstrated interesting optical and electronic properties, including utility in nonlinear optics and as a structural component in luminescent materials . Researchers can leverage this compound to develop novel materials with tailored properties for next-generation optoelectronic devices. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H26Si2

Molecular Weight

298.6 g/mol

IUPAC Name

trimethyl-[2-(2-trimethylsilylphenyl)phenyl]silane

InChI

InChI=1S/C18H26Si2/c1-19(2,3)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(4,5)6/h7-14H,1-6H3

InChI Key

LTGFVUAEKNUQOR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Disilylation of 2-Iodobiphenyl Derivatives

One of the most efficient and well-documented methods for preparing this compound involves a palladium-catalyzed disilylation reaction starting from 2-iodobiphenyl derivatives. This method was reported by Li et al. (2018) and involves trapping a transient dibenzopalladacyclopentadiene intermediate with hexamethyldisilane as the silyl source.

Key Reaction Conditions:

Reagent/Condition Details
Starting material 2-Iodobiphenyl
Silylating agent Hexamethyldisilane (3 equiv)
Catalyst PdCl2(PPh3)2 (10 mol%)
Ligand P(t-Bu)3 (20 mol%)
Base Cs2CO3 (5 equiv)
Additive Benzoic acid (PhCOOH, 3 equiv)
Solvent Acetonitrile (CH3CN)
Temperature 90 °C
Atmosphere Air
Reaction time 24 hours
Yield Not explicitly stated for this exact compound, but similar systems show good yields

This method proceeds via oxidative addition of the 2-iodobiphenyl to Pd(0), followed by coordination and cleavage of hexamethyldisilane to introduce the trimethylsilyl groups at the 2 and 2' positions. The reaction tolerates air and proceeds under relatively mild conditions.

Double Diels-Alder Reaction of Cyclopentadienones with Bis(trimethylsilyl)butadiyne

An alternative synthetic approach involves the double Diels-Alder reaction of substituted cyclopentadienones with bis(trimethylsilyl)butadiyne to form highly substituted biphenyl derivatives, including this compound.

Procedure Highlights:

  • Bis(trimethylsilyl)butadiyne (diyne 8) is reacted with cyclopentadienones such as 3,4-diphenyl-2,5-dimethylcyclopentadienone (12).
  • The reaction is conducted in sealed tubes at high temperatures (250–300 °C) for 2 hours.
  • The process involves sequential Diels-Alder additions, forming complex biphenyl frameworks with trimethylsilyl substituents.
  • Purification is achieved by extraction and preparative thin-layer chromatography (TLC).

Yields and Observations:

Compound Yield (%) Temperature (°C) Notes
Intermediate alkyne 9 - 250 Prepared by addition of one equivalent of tetracyclone to diyne 8
2-(Trimethylsilyl)-2',3,3',4,4',5,5',6-octaphenylbiphenyl (11) 24 250 Formed after second equivalent of tetracyclone; suspected loss of second silyl group during synthesis
2,2'-bis(trimethylsilyl)-4,4',5,5'-tetraphenyl-3,3',6,6'-tetramethylbiphenyl (14) 10 300 Fully substituted biphenyl with two trimethylsilyl groups adjacent to biphenyl bond

The reaction is sterically demanding, and the yields are modest, reflecting the challenge of introducing two bulky trimethylsilyl groups in close proximity on the biphenyl core.

Synthesis of 2-Iodobiphenyl Precursors

The Pd-catalyzed disilylation method requires 2-iodobiphenyl derivatives as starting materials. These are typically prepared by:

  • Suzuki-Miyaura coupling of benzeneboronic acid derivatives with 1,2-diiodobenzene in the presence of Pd catalysts and base.
  • Sandmeyer-type iodination of 2-aminobiphenyls via diazotization and subsequent iodide substitution.

Typical Conditions for 2-Iodobiphenyl Synthesis:

Step Reagents/Conditions
Suzuki coupling PdCl2(PPh3)2 (5 mol%), K2CO3 (2.5 equiv), 1,4-dioxane/H2O (5:1), 80 °C, 18 h
Diazotization and iodination NaNO2, HCl at 0 °C, followed by KI at room temperature overnight

These methods provide a range of substituted 2-iodobiphenyls that can be further transformed into the target disilylated biphenyls.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Key Challenges
Pd-catalyzed disilylation Mild conditions, air-tolerant, scalable Requires Pd catalyst and ligands Moderate to good Catalyst cost, ligand optimization
Double Diels-Alder with cyclopentadienones Access to highly substituted biphenyls with multiple silyl groups High temperature, modest yield, steric hindrance Low to moderate Harsh conditions, purification complexity
Classical synthesis of 2-iodobiphenyls Well-established, versatile precursors Multi-step synthesis High Requires careful control of diazotization

Mechanistic Insights and Research Findings

  • The Pd-catalyzed disilylation involves a transient palladacycle intermediate that reacts with hexamethyldisilane to install the trimethylsilyl groups efficiently.
  • In the Diels-Alder approach, the steric bulk of the cyclopentadienone and the diyne substrate critically influences the success of double addition and retention of both silyl groups.
  • Loss of one trimethylsilyl group during the Diels-Alder process has been observed, possibly due to thermal decomposition or side reactions, limiting yield and purity.
  • The choice of cyclopentadienone substituents can modulate steric congestion and facilitate the formation of the fully substituted biphenyls with two trimethylsilyl groups.

Summary Table of Key Preparation Data

Entry Starting Material Method Conditions Yield (%) Reference
1 2-Iodobiphenyl Pd-catalyzed disilylation PdCl2(PPh3)2, P(t-Bu)3, Cs2CO3, PhCOOH, CH3CN, 90 °C, 24 h Moderate
2 Bis(trimethylsilyl)butadiyne + 3,4-diphenyl-2,5-dimethylcyclopentadienone Double Diels-Alder 250–300 °C, sealed tube, 2 h 10–24
3 2-Aminobiphenyl → 2-iodobiphenyl Diazotization and iodination NaNO2/HCl, KI, 0 °C to RT High

Chemical Reactions Analysis

Types of Reactions

2,2’-bis(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and organometallic compounds.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can modify the biphenyl core.

Scientific Research Applications

While the specific compound "2,2'-bis(trimethylsilyl)-1,1'-biphenyl" is not directly discussed in the provided search results, several related biphenyl compounds and their applications are mentioned, which can provide insights into potential applications of the target compound.

Biphenyl Derivatives: Synthesis and Reactions
Biphenyl derivatives have found uses in biologically active molecules . A review highlights recent developments in synthetic methodologies for biphenyl derivatives . For example, fluorinated biphenyl compounds can be synthesized via Suzuki-Miyaura cross-coupling reactions .

Tetrazoles and Multicomponent Reactions
Tetrazole-containing compounds, which can be synthesized using multicomponent reactions, are important in medicinal chemistry and drug design . Multicomponent reaction (MCR) chemistry offers access to multiple tetrazole scaffolds, providing diversity and complexity .

Related Compounds and Applications

  • (S)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) : This compound is manufactured in both research and bulk quantities .
    • It has potential applications in various chemical processes .
    • The compound's physical properties include a molecular weight of 1160.06 .
    • Safety information includes hazard and precautionary statements .
  • 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) :
    • This compound can be used as a benzyne precursor .
    • It is a chemical with a purity of >98.0% .
    • The molecular formula is C20H24F6O6S2Si2, and the molecular weight is 594.69 .
    • It is a solid at 20°C, with a melting point between 115.0 to 119.0 °C .
    • It requires storage under inert gas and away from air .
    • Handling requires precautions due to its corrosive nature, causing severe skin burns and eye damage .
  • 2,2'-Bis[2-{(4S)-α-hydroxymethyl}-1,3-oxazolinyl]-1,1'-biphenyl : This bisoxazoline compound with C2-symmetry bears a hydroxymethyl group on the oxazoline ring . It has been investigated for its atropisomeric behavior in various solvents .

Safety and Handling
When working with related compounds, appropriate safety measures should be taken :

  • Wear protective gloves, clothing, eye protection, and face protection .
  • Avoid breathing dust or mists .
  • In case of contact with skin or eyes, rinse immediately with water and seek medical attention .
  • Store in a corrosive-resistant container and locked up .

Potential Applications
Based on the information on related biphenyl compounds, "this compound" may have applications in:

  • Organic synthesis as a building block for more complex molecules.
  • Materials science for creating novel materials with specific properties.
  • Catalysis, potentially as a ligand or catalyst component.
  • Benzyne precursor .

Mechanism of Action

The mechanism by which 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl exerts its effects is primarily through its reactivity with other chemical species. The trimethylsilyl groups can be easily substituted, allowing the compound to participate in various chemical transformations. The biphenyl core provides a stable framework that can undergo further functionalization.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2,2'-Bis(bromomethyl)-1,1'-biphenyl (C₁₄H₁₂Br₂; MW: 340.06 g/mol)
  • Substituents : Bromomethyl (-CH₂Br) groups at 2,2' positions.
  • Key Differences : Bromine atoms enhance electrophilicity, making this compound a reactive intermediate in cross-coupling reactions. Unlike the silicon-based substituents in the target compound, bromomethyl groups increase molecular polarity and reduce thermal stability.
  • Applications : Synthetic precursor for polymers and pharmaceuticals .
4,4'-Bis((trimethylsilyl)ethynyl)-1,1'-biphenyl (C₂₄H₂₆Si₂; MW: 386.62 g/mol)
  • Substituents : Trimethylsilyl-ethynyl (-C≡C-Si(CH₃)₃) groups at 4,4' positions.
  • Key Differences : Ethynyl spacers extend π-conjugation, enhancing electronic delocalization. This compound exhibits superior luminescence properties compared to the target molecule, making it suitable for optoelectronic applications.
  • Applications : NMR studies and organic light-emitting diodes (OLEDs) .
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (C₄₄H₃₂P₂; MW: 622.67 g/mol)
  • Substituents: Diphenylphosphino (-PPh₂) groups on a binaphthyl backbone.
  • Key Differences : The phosphine groups enable coordination to transition metals, facilitating asymmetric catalysis. Unlike the sterically bulky silyl groups in the target compound, BINAP’s planar structure supports enantioselective reactions.
  • Applications : Asymmetric hydrogenation and cross-coupling reactions .
Thermal Stability
  • Target Compound : The trimethylsilyl groups improve thermal stability (>300°C), making it suitable for high-temperature applications.
  • Bromomethyl Analogue : Decomposes at ~200°C due to labile C-Br bonds .
Solubility
  • Target Compound: Enhanced solubility in nonpolar solvents (e.g., toluene, hexane) due to hydrophobic silyl groups.
  • BINAP : Soluble in polar aprotic solvents (e.g., THF, DMF) owing to phosphine ligands .
Electronic Properties
  • 4,4'-Bis((trimethylsilyl)ethynyl)-1,1'-biphenyl : Exhibits strong fluorescence (λₑₘ = 450 nm) due to extended conjugation, unlike the target compound, which shows weaker luminescence .

Biological Activity

2,2'-bis(trimethylsilyl)-1,1'-biphenyl is a compound that has garnered attention due to its unique structural features and potential applications in various fields, including organic synthesis and materials science. However, its biological activity remains less explored compared to its derivatives. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C18H22Si2
  • Molecular Weight : 306.54 g/mol
  • IUPAC Name : this compound
  • CAS Number : 13445-96-0

Antimicrobial Activity

Research indicates that biphenyl derivatives often exhibit antimicrobial properties. For instance:

  • Case Study : A study on biphenyl derivatives revealed significant activity against various bacterial strains, suggesting that modifications to the biphenyl structure can enhance biological efficacy .

Anticancer Properties

Some biphenyl compounds have been investigated for their anticancer potential:

  • Research Findings : Certain derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Although specific data on this compound is sparse, its structural characteristics may allow for similar activities.

The potential mechanisms through which biphenyl compounds exert biological effects include:

  • Interaction with Enzymes : Many biphenyl derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Cell Membrane Disruption : The hydrophobic nature of biphenyl compounds may facilitate their integration into cell membranes, leading to increased permeability and subsequent cell death.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds can provide insights into the potential biological activity of this compound.

Compound NameBiological ActivityReference
5-Methyl-2-nitrothiazoleAntimicrobial and antiparasitic
Biphenylpyrrole derivativesAnticancer properties
4-FluorobiphenylInhibitory effects on cancer cells

Q & A

Q. What are the standard synthetic routes for 2,2'-bis(trimethylsilyl)-1,1'-biphenyl?

The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using biphenyl precursors functionalized with halides or boronic acids. Silylation agents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed to introduce trimethylsilyl groups at the 2,2'-positions. For example, analogous biphenyl derivatives with silyl groups were prepared using Pd-catalyzed coupling, followed by TMSCl treatment under inert conditions . Purification often involves column chromatography or recrystallization, with characterization via NMR (e.g., 1^1H-NMR for verifying substituent positions, as shown in Figure S20 ).

Q. How is this compound characterized structurally?

  • NMR Spectroscopy : 1^1H- and 13^13C-NMR are critical for confirming the substitution pattern and silyl group integration. For instance, trimethylsilyl protons appear as singlets near 0 ppm in 1^1H-NMR, while biphenyl backbone protons show splitting patterns dependent on symmetry .
  • X-ray Crystallography : Structural refinement using programs like SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsional conformations. SHELX’s robustness in handling twinned or high-resolution data makes it suitable for biphenyl derivatives .

Q. What stability considerations are critical during handling and storage?

The compound is sensitive to moisture and oxidizers. Storage under inert gas (e.g., argon) at low temperatures (e.g., –20°C) in amber glass vials minimizes degradation. Avoid contact with protic solvents or acids, which may cleave the silyl groups. Safety protocols from analogous biphenyl derivatives recommend fume hood use and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How is this compound utilized in catalytic systems?

The steric bulk and electron-donating properties of trimethylsilyl groups make this compound a potential ligand precursor in transition-metal catalysis. For example, rhodium complexes with biphenyl-based ligands (e.g., ISO-44 derivatives) exhibit high activity in hydroformylation reactions . Modifications to the silyl groups can tune steric hindrance and electronic effects, as seen in phosphite ligands like BIPHEPHOS, which enhance regioselectivity in catalytic cycles .

Q. What challenges arise in crystallographic analysis of this compound?

  • Twinning and Disorder : Biphenyl derivatives often exhibit rotational disorder in crystal lattices. SHELX programs (e.g., SHELXL) enable refinement of twinned data by partitioning overlapping reflections .
  • Silyl Group Flexibility : The rotational freedom of trimethylsilyl groups may lead to poor electron density maps. High-resolution data (≤1.0 Å) and restrained refinement parameters improve accuracy .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?

Discrepancies between NMR and X-ray results (e.g., unexpected splitting patterns vs. symmetric crystal structures) require multi-technique validation:

  • DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA) to assess conformer populations .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., silyl group rotation) that average signals at room temperature but resolve at lower temps .

Q. What role does this compound play in C–H activation methodologies?

The silyl groups can act as directing groups or steric shields in transition-metal-catalyzed C–H functionalization . For instance, in the synthesis of NS5A inhibitors, analogous silyl-protected intermediates enable regioselective C–H activation at specific aryl positions .

Q. How do computational studies enhance understanding of this compound’s electronic structure?

Density Functional Theory (DFT) analyses predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in rational ligand design. For example, comparing computed torsional barriers of silyl groups with crystallographic data (e.g., bond lengths in NIST-reported structures ) validates steric and electronic models.

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